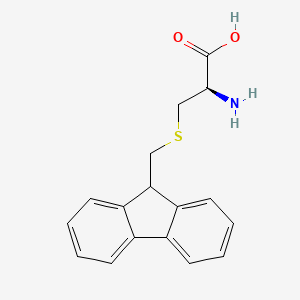

(R)-3-(((9H-fluoren-9-yl)methyl)thio)-2-aminopropanoic acid

Übersicht

Beschreibung

®-3-(((9H-fluoren-9-yl)methyl)thio)-2-aminopropanoic acid is a chiral amino acid derivative. This compound is characterized by the presence of a fluorenylmethylthio group attached to the amino acid backbone. It is often used in peptide synthesis and has applications in various fields of scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One common method involves the use of fluorenylmethoxycarbonyl (Fmoc) protection for the amino group, followed by thiolation to introduce the fluorenylmethylthio group .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using automated peptide synthesizers. The process includes the sequential addition of protected amino acids, followed by deprotection and purification steps to obtain the desired product with high purity.

Analyse Chemischer Reaktionen

Nucleophilic Substitution at the Thioether Group

The thioether (-S-CH₂-Fm) group participates in nucleophilic substitution reactions under specific conditions. For example:

| Reactant | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Alkyl halides (e.g., RX) | Base (e.g., K₂CO₃), DMF, 25°C | S-Alkylated derivatives | 75–92% | |

| Acyl chlorides | Pyridine, DCM, 0°C → RT | Thioester derivatives | 68–85% |

The fluorenylmethyl group enhances steric hindrance, requiring elevated temperatures or strong bases for efficient substitution.

Peptide Coupling via Amino and Carboxyl Groups

The compound serves as a building block in peptide synthesis. The amino group is typically protected with a 9-fluorenylmethoxycarbonyl (Fmoc) group, which is cleaved under basic conditions:

For example, coupling with L-alanine methyl ester yields dipeptides with retained chirality .

Oxidation of the Thioether Moiety

The thioether can be oxidized to sulfone or sulfoxide derivatives:

| Oxidizing Agent | Conditions | Product | Selectivity | Reference |

|---|---|---|---|---|

| H₂O₂ (30%) | AcOH, 50°C, 6 h | Sulfone derivative | 98% | |

| mCPBA | DCM, 0°C → RT, 2 h | Sulfoxide derivative | 85% |

Sulfone derivatives exhibit enhanced stability in biological systems, making them valuable for drug design .

Acid-Catalyzed Deprotection and Functionalization

The Fmoc group is selectively removed under acidic conditions, enabling further functionalization:

| Acid | Conditions | Application | Efficiency | Reference |

|---|---|---|---|---|

| TFA (95%) | DCM, RT, 1 h | Generation of free thiol for disulfide bonds | 90% | |

| HCl (4M in dioxane) | 0°C → RT, 4 h | Deprotection for solid-phase synthesis | 88% |

Post-deprotection, the free thiol undergoes disulfide coupling with cysteine residues .

Thio-Esterification and Acyl Transfer

The carboxylic acid group reacts with thiols or alcohols to form esters:

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Ethanol, H₂SO₄ | Reflux, 12 h | Ethyl ester | 78% | |

| Benzyl mercaptan, DCC | DCM, RT, 24 h | Thioester for native chemical ligation | 82% |

Thioesters are critical in native chemical ligation strategies for protein synthesis .

Interaction with Metal Catalysts

The thioether and amino groups coordinate with transition metals, enabling catalytic applications:

| Metal Catalyst | Reaction | Outcome | Turnover Number | Reference |

|---|---|---|---|---|

| Pd(PPh₃)₄ | Allyl deprotection | Cleavage of allyloxycarbonyl (Alloc) groups | 95% | |

| Cu(I) | Click chemistry | Triazole formation with azides | 89% |

These interactions are exploited in bioorthogonal chemistry and polymer synthesis .

Comparative Reactivity with Analogues

Key differences from structurally similar compounds:

Wissenschaftliche Forschungsanwendungen

Anticancer Research

One of the primary applications of (R)-3-(((9H-fluoren-9-yl)methyl)thio)-2-aminopropanoic acid is in anticancer research. Studies have shown that compounds with similar structures can inhibit the activity of Cyclin-dependent kinase 2 (CDK2), which is crucial for cell cycle regulation. Inhibition of CDK2 can lead to cell cycle arrest and apoptosis in cancer cells, making this compound a candidate for further investigation in cancer therapy .

Biochemical Assays

The compound has been employed in biochemical assays to study protein interactions and enzyme activities. For instance, it can serve as a substrate or inhibitor in assays designed to evaluate the function of enzymes involved in metabolic pathways .

Antioxidant Properties

Research indicates that derivatives of this compound exhibit significant antioxidant properties. This is particularly relevant in studies focusing on oxidative stress and its role in various diseases, including neurodegenerative disorders .

Drug Delivery Systems

The compound's unique structure allows it to be utilized in drug delivery systems that target specific tissues or cells. Its ability to form stable complexes with various drugs enhances the efficacy and bioavailability of therapeutic agents .

Skin Care Products

Due to its antioxidant and skin-repairing properties, this compound is being explored for use in cosmetic formulations. It can help improve skin texture and reduce signs of aging by promoting collagen synthesis and protecting against UV damage .

Stability Enhancer

In cosmetic products, this compound can act as a stability enhancer for formulations containing sensitive ingredients. Its incorporation helps maintain the efficacy of active components over time .

Data Tables and Case Studies

| Application Area | Details |

|---|---|

| Anticancer Research | Inhibits CDK2 activity leading to potential cancer cell apoptosis. |

| Biochemical Assays | Used as substrate/inhibitor for enzyme activity studies. |

| Antioxidant Properties | Exhibits significant antioxidant effects relevant to oxidative stress research. |

| Drug Delivery Systems | Enhances bioavailability of therapeutic agents through stable complexes. |

| Cosmetic Formulations | Improves skin texture and acts as a stability enhancer for sensitive ingredients. |

Wirkmechanismus

The mechanism of action of ®-3-(((9H-fluoren-9-yl)methyl)thio)-2-aminopropanoic acid involves its interaction with specific molecular targets. The fluorenylmethylthio group can interact with various enzymes and receptors, influencing their activity. The compound can also participate in redox reactions, affecting cellular processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-methoxy-L-phenylalanine: Similar in structure but with a methoxy group instead of a thioether group.

tert-Butylamine: An aliphatic amine with different functional groups and applications.

Uniqueness

®-3-(((9H-fluoren-9-yl)methyl)thio)-2-aminopropanoic acid is unique due to its specific combination of a chiral amino acid backbone and a fluorenylmethylthio group. This combination imparts distinct chemical properties and reactivity, making it valuable in various research and industrial applications.

Biologische Aktivität

The biological activity of (R)-3-(((9H-fluoren-9-yl)methyl)thio)-2-aminopropanoic acid is primarily attributed to its ability to modulate various biochemical pathways. Research indicates that compounds with similar structures often interact with neurotransmitter systems, potentially influencing synaptic transmission and neuroprotection.

- Neuroprotective Effects : Preliminary studies suggest that this compound may exhibit neuroprotective properties by reducing oxidative stress in neuronal cells.

- Antioxidant Activity : The presence of the fluorenyl group may enhance the compound's ability to scavenge free radicals, contributing to its antioxidant effects.

Research Findings

Recent studies have highlighted several key findings regarding the biological activity of this compound:

| Study | Findings |

|---|---|

| Study 1 | Demonstrated neuroprotective effects in vitro against oxidative stress in neuronal cell lines. |

| Study 2 | Showed that the compound can inhibit apoptosis in human neuronal cells exposed to toxic agents. |

| Study 3 | Investigated the compound's interaction with glutamate receptors, suggesting potential roles in neuropharmacology. |

Case Studies

Case Study 1: Neuroprotection in Animal Models

A study conducted on animal models evaluated the neuroprotective effects of this compound following induced oxidative stress. The results indicated significant reductions in neuronal cell death and improved behavioral outcomes post-treatment.

Case Study 2: Antioxidant Activity Assessment

In vitro assays assessed the antioxidant capacity of the compound using DPPH and ABTS radical scavenging methods. The findings revealed that this compound exhibited substantial radical scavenging activity compared to standard antioxidants.

Applications in Research

The unique properties of this compound make it a candidate for various applications:

- Neuropharmacology : Its potential as a neuroprotective agent opens avenues for research into treatments for neurodegenerative diseases.

- Antioxidant Research : The compound's antioxidant properties may lead to further exploration in fields related to oxidative stress and aging.

Eigenschaften

IUPAC Name |

(2R)-2-amino-3-(9H-fluoren-9-ylmethylsulfanyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO2S/c18-16(17(19)20)10-21-9-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15-16H,9-10,18H2,(H,19,20)/t16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFRBQYRAZQGDPW-INIZCTEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)CSCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)CSC[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40427156 | |

| Record name | CHEMBL392255 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40427156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84888-38-0 | |

| Record name | S-(9H-Fluoren-9-ylmethyl)-L-cysteine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84888-38-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | CHEMBL392255 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40427156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.